Cas no 108220-95-7 (2-Cyclohexen-1-one,3-hydroxy-2-[1-(methoxyimino)ethyl]-5,5-dimethyl-)

2-Cyclohexen-1-one,3-hydroxy-2-[1-(methoxyimino)ethyl]-5,5-dimethyl- structure
108220-95-7 structure
Product Name:2-Cyclohexen-1-one,3-hydroxy-2-[1-(methoxyimino)ethyl]-5,5-dimethyl-
CAS No:108220-95-7
MF:C11H17NO3
MW:211.257583379745
CID:192264
PubChem ID:135618577
Update Time:2025-04-19

2-Cyclohexen-1-one,3-hydroxy-2-[1-(methoxyimino)ethyl]-5,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclohexen-1-one,3-hydroxy-2-[1-(methoxyimino)ethyl]-5,5-dimethyl-
    • 2-(1-(methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one
    • 2-[1-(methoxyamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione
    • AC1L4YUW
    • AC1Q6D3Z
    • ACMC-20cock
    • AR-1D6430
    • CTK4A5912
    • Meoetdimecy
    • 3-hydroxy-2-[(E)-N-methoxy-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one
    • 108220-95-7
    • Inchi: 1S/C11H17NO3/c1-7(12-15-4)10-8(13)5-11(2,3)6-9(10)14/h13H,5-6H2,1-4H3/b12-7+
    • InChI Key: LFHGKOGQBCFDSW-KPKJPENVSA-N
    • SMILES: OC1=C(/C(/C)=N/OC)C(CC(C)(C)C1)=O

Computed Properties

  • Exact Mass: 211.12091
  • Monoisotopic Mass: 211.120843
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 13
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.4

Experimental Properties

  • Density: 1.083
  • Boiling Point: 285.7°Cat760mmHg
  • Flash Point: 126.6°C
  • Refractive Index: 1.487
  • PSA: 55.4
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